molecular formula C20H32N2O2 B5711056 1-cyclohexyl-4-(3-ethoxy-4-methoxybenzyl)piperazine

1-cyclohexyl-4-(3-ethoxy-4-methoxybenzyl)piperazine

Cat. No.: B5711056
M. Wt: 332.5 g/mol
InChI Key: GFXAGGHUXBVALP-UHFFFAOYSA-N
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Description

1-cyclohexyl-4-(3-ethoxy-4-methoxybenzyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry due to their biological activity. This particular compound is characterized by the presence of a cyclohexyl group and a benzyl group substituted with ethoxy and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-4-(3-ethoxy-4-methoxybenzyl)piperazine typically involves the reaction of 1-cyclohexylpiperazine with 3-ethoxy-4-methoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-4-(3-ethoxy-4-methoxybenzyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-cyclohexyl-4-(3-ethoxy-4-methoxybenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-4-(3-ethoxy-4-methoxybenzyl)piperazine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclohexyl-4-(4-methoxybenzyl)piperazine
  • 1-cyclohexyl-4-(3-methylbenzyl)piperazine
  • 1-cyclohexyl-4-(3-ethoxybenzyl)piperazine

Uniqueness

1-cyclohexyl-4-(3-ethoxy-4-methoxybenzyl)piperazine is unique due to the specific combination of substituents on the benzyl group. The presence of both ethoxy and methoxy groups can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar piperazine derivatives.

Properties

IUPAC Name

1-cyclohexyl-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O2/c1-3-24-20-15-17(9-10-19(20)23-2)16-21-11-13-22(14-12-21)18-7-5-4-6-8-18/h9-10,15,18H,3-8,11-14,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXAGGHUXBVALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3CCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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